molecular formula C10H8BrNO3 B2375508 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 1368757-01-0

2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B2375508
CAS No.: 1368757-01-0
M. Wt: 270.082
InChI Key: YMNPXOWZYMQCPR-UHFFFAOYSA-N
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Description

2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes depending on the specific derivative and target . The compound’s interaction with its targets could potentially lead to changes in cellular processes, which could result in its biological activity.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the results of action could potentially include changes in cellular processes, inhibition of certain enzymes or receptors, or alterations in the expression of certain genes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the bromination of indole derivatives followed by acylation reactions. One common method includes the bromination of 2-oxo-2,3-dihydro-1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted indole derivatives .

Scientific Research Applications

2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
  • 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
  • 2-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Uniqueness

2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of other indole derivatives .

Properties

IUPAC Name

2-(5-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNPXOWZYMQCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368757-01-0
Record name 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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